2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-6-7-15(2)17(11-14)27(25,26)21-12-19(24)22-16-8-10-23(13-16)18-5-3-4-9-20-18/h3-7,9,11,16,21H,8,10,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMODIHLCDCMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 2,5-dimethylbenzenesulfonyl chloride with the amine group of the pyrrolidine-pyridine intermediate under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine and pyrrolidine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
- **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-3-yl)pyrrolidin-3-yl]acetamide
- **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-4-yl)pyrrolidin-3-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethylbenzenesulfonamido group enhances its solubility and stability, while the pyridine and pyrrolidine rings provide a versatile scaffold for further modifications.
Biological Activity
The compound 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C15H20N2O2S
- Molecular Weight : 296.40 g/mol
The structure features a sulfonamide group, which is known for its diverse pharmacological properties, particularly in antimicrobial and antitumor activities.
Cytotoxicity
Recent studies have indicated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural similarity to other known cytotoxic agents suggests it may inhibit cell proliferation through mechanisms such as apoptosis induction or disruption of cell cycle progression.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA, inhibiting replication and transcription.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the biosynthesis of nucleotides or amino acids essential for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonamides can induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antitumor Activity
A study evaluating a series of sulfonamide derivatives found that modifications at the pyridine and pyrrolidine moieties significantly affected their cytotoxic activity. The compound was tested against multiple cancer cell lines using both 2D and 3D culture systems. The results demonstrated enhanced potency in 3D models, mimicking in vivo conditions more closely than traditional 2D assays.
Study 2: Antimicrobial Properties
In addition to antitumor activity, this compound was evaluated for its antimicrobial properties. The sulfonamide group is well-known for its antibacterial effects, particularly against Gram-positive bacteria. Preliminary results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
